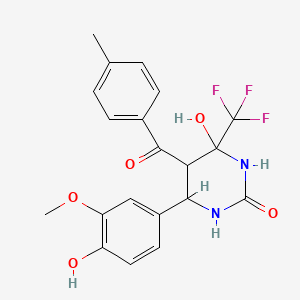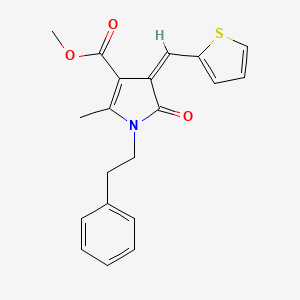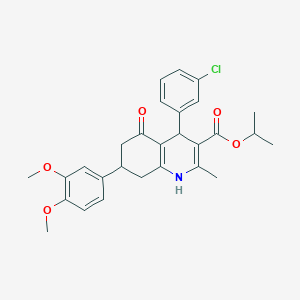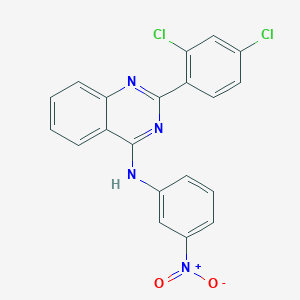
1,3-Benzenedicarboxamide, N,N'-diethyl-N,N'-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bencenodicarboxamida, N,N’-dietil-N,N’-difenil- es un compuesto químico conocido por su estructura y propiedades únicas. Se caracteriza por la presencia de dos grupos carboxamida unidos a un anillo de benceno, con grupos etil y fenil adicionales unidos a los átomos de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,3-Bencenodicarboxamida, N,N’-dietil-N,N’-difenil- típicamente involucra la reacción de ácido 1,3-bencenodicarboxílico con dietilamina y difenilamina. La reacción se lleva a cabo bajo condiciones controladas, a menudo utilizando un agente deshidratante para facilitar la formación de los enlaces amida. La mezcla de reacción se calienta a una temperatura específica para asegurar una reacción completa y un alto rendimiento del producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de 1,3-Bencenodicarboxamida, N,N’-dietil-N,N’-difenil- puede implicar reactores de gran escala y procesos de flujo continuo. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del compuesto. Se emplean pasos de purificación, como recristalización o cromatografía, para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
1,3-Bencenodicarboxamida, N,N’-dietil-N,N’-difenil- experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir los grupos amida en aminas u otras formas reducidas.
Sustitución: Los grupos fenil y etil pueden experimentar reacciones de sustitución con reactivos adecuados.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
1,3-Bencenodicarboxamida, N,N’-dietil-N,N’-difenil- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de polímeros, recubrimientos y otros materiales.
Mecanismo De Acción
El mecanismo de acción de 1,3-Bencenodicarboxamida, N,N’-dietil-N,N’-difenil- implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías involucradas pueden incluir transducción de señales, expresión genética y procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
1,3-Bencenodicarboxamida, N,N’-difenil-: Carece de los grupos etil, lo que lleva a una reactividad y propiedades diferentes.
1,3-Bencenodicarboxamida, N,N’-dietil-: Carece de los grupos fenil, lo que afecta su comportamiento químico y aplicaciones.
Singularidad
1,3-Bencenodicarboxamida, N,N’-dietil-N,N’-difenil- es única debido a la presencia de grupos etil y fenil, que confieren propiedades químicas y físicas distintas. Esta combinación permite interacciones y aplicaciones específicas que no son posibles con compuestos similares.
Propiedades
Número CAS |
113918-60-8 |
|---|---|
Fórmula molecular |
C24H24N2O2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
1-N,3-N-diethyl-1-N,3-N-diphenylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H24N2O2/c1-3-25(21-14-7-5-8-15-21)23(27)19-12-11-13-20(18-19)24(28)26(4-2)22-16-9-6-10-17-22/h5-18H,3-4H2,1-2H3 |
Clave InChI |
XAOUTZSLDUFREL-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C(=O)N(CC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639242.png)

![Ethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639249.png)


![Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate](/img/structure/B11639269.png)
![4-{(Z)-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl morpholine-4-carboxylate](/img/structure/B11639274.png)
![5-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B11639276.png)
![3-[5-(4-Bromo-phenyl)-furan-2-yl]-2-cyano-acrylic acid ethyl ester](/img/structure/B11639280.png)
![(2E,5E)-2-[(4-fluorophenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B11639286.png)
![N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11639287.png)
![7-(2,4-Dichlorophenyl)-5-phenyl-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11639306.png)


